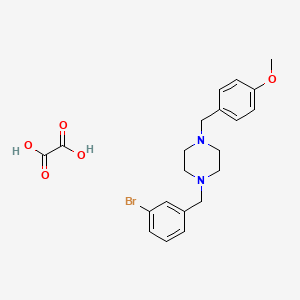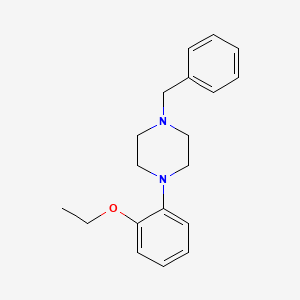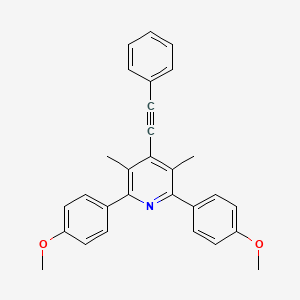
1-(3-bromobenzyl)-4-(4-methoxybenzyl)piperazine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-bromobenzyl)-4-(4-methoxybenzyl)piperazine oxalate is a chemical compound that has gained significant attention in the scientific research community due to its potential use in drug discovery and development. This compound is a piperazine derivative and is a member of the benzylpiperazine class of compounds. In
Mechanism of Action
The mechanism of action of 1-(3-bromobenzyl)-4-(4-methoxybenzyl)piperazine oxalate is not fully understood. However, it is believed to act by binding to specific targets in the body, such as enzymes or receptors, and modulating their activity. This compound has been shown to have both agonist and antagonist activity, depending on the target.
Biochemical and Physiological Effects:
1-(3-bromobenzyl)-4-(4-methoxybenzyl)piperazine oxalate has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate neurotransmitter activity in the brain. This compound has also been shown to have antibacterial and antifungal activity.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3-bromobenzyl)-4-(4-methoxybenzyl)piperazine oxalate in lab experiments is its high potency and selectivity. This compound has been shown to be effective at low concentrations, which makes it a valuable tool for studying disease targets. However, one limitation of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound in the lab.
Future Directions
There are several future directions for research on 1-(3-bromobenzyl)-4-(4-methoxybenzyl)piperazine oxalate. One direction is the development of new drugs based on this compound. Researchers can modify the structure of the compound to improve its potency and selectivity for specific disease targets. Another direction is the study of the compound's mechanism of action. Researchers can use biochemical and biophysical techniques to identify the targets of this compound and understand how it modulates their activity. Finally, researchers can study the compound's potential toxicity and develop strategies to mitigate any adverse effects.
Synthesis Methods
The synthesis of 1-(3-bromobenzyl)-4-(4-methoxybenzyl)piperazine oxalate involves the reaction of 3-bromobenzyl chloride and 4-methoxybenzyl chloride with piperazine in the presence of a base. The resulting product is then treated with oxalic acid to form the oxalate salt of the compound. This synthesis method has been optimized for high yield and purity and has been used in several research studies.
Scientific Research Applications
1-(3-bromobenzyl)-4-(4-methoxybenzyl)piperazine oxalate has been studied for its potential use in drug discovery and development. It has been shown to have activity against several disease targets, including cancer, neurological disorders, and infectious diseases. This compound has been used as a starting point for the development of new drugs and has been modified to improve its potency and selectivity.
properties
IUPAC Name |
1-[(3-bromophenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2O.C2H2O4/c1-23-19-7-5-16(6-8-19)14-21-9-11-22(12-10-21)15-17-3-2-4-18(20)13-17;3-1(4)2(5)6/h2-8,13H,9-12,14-15H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYYFUQDLVUNFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC(=CC=C3)Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Bromophenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine;oxalic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(3,4-difluorophenyl)-2-ethyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4925599.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2,4-dichlorophenyl)acrylamide](/img/structure/B4925620.png)
![2-methoxy-5-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4925623.png)
![4-{[4-(3-methoxybenzyl)-1-piperazinyl]carbonyl}-2-methyl-1(2H)-phthalazinone trifluoroacetate](/img/structure/B4925629.png)
![N-benzyl-1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine](/img/structure/B4925632.png)

![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-[2-(4-methyl-1H-imidazol-2-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4925639.png)

![N-[3-(2-isopropylphenoxy)propyl]-1-butanamine](/img/structure/B4925652.png)
![2-[2-(1-adamantylcarbonyl)hydrazino]-N-isopropyl-2-oxoacetamide](/img/structure/B4925653.png)

![2-amino-4-[3-(4-chlorophenoxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B4925664.png)
